molecular formula C17H14BrClN2S B2476788 5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(ethylthio)-1H-imidazole CAS No. 1226458-04-3

5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(ethylthio)-1H-imidazole

Cat. No.: B2476788
CAS No.: 1226458-04-3
M. Wt: 393.73
InChI Key: OJGKHLDWXATMBO-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(ethylthio)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of bromine, chlorine, and ethylthio substituents on the phenyl and imidazole rings, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(ethylthio)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of a 1,2-diketone with an aldehyde and ammonia or an amine.

    Introduction of the bromine and chlorine substituents: Halogenation reactions are used to introduce bromine and chlorine atoms onto the phenyl rings. This can be done using reagents such as bromine (Br2) and chlorine (Cl2) under controlled conditions.

    Attachment of the ethylthio group: The ethylthio group can be introduced through a nucleophilic substitution reaction using an appropriate thiol reagent, such as ethanethiol (C2H5SH), in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(ethylthio)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to remove halogen atoms or to convert the imidazole ring to a more saturated form using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogen atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA, acetic acid as a solvent, room temperature.

    Reduction: LiAlH4, ether as a solvent, low temperature.

    Substitution: NaOCH3, KOtBu, dimethyl sulfoxide (DMSO) as a solvent, elevated temperature.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dehalogenated products, saturated imidazole derivatives.

    Substitution: Phenyl derivatives with various functional groups replacing halogens.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound may serve as a probe or ligand in biochemical studies to investigate enzyme activities or receptor binding.

    Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(ethylthio)-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The presence of halogen and ethylthio substituents can influence its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-1-(3-bromophenyl)-2-(methylthio)-1H-imidazole: Similar structure but with different halogen and alkylthio substituents.

    5-(4-fluorophenyl)-1-(3-iodophenyl)-2-(propylthio)-1H-imidazole: Contains fluorine and iodine instead of bromine and chlorine, and a propylthio group instead of ethylthio.

Uniqueness

5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(ethylthio)-1H-imidazole is unique due to its specific combination of substituents, which can result in distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the ethylthio group, can influence its reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(4-bromophenyl)-1-(3-chlorophenyl)-2-ethylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrClN2S/c1-2-22-17-20-11-16(12-6-8-13(18)9-7-12)21(17)15-5-3-4-14(19)10-15/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGKHLDWXATMBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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